Cas no 2260710-34-5 (7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4triazolo4,3-apyridine)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4triazolo4,3-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4triazolo4,3-apyridine
- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- [1,2,4]TRIAZOLO[4,3-A]PYRIDIN-7-YLBORONIC ACID PINACOL ESTER
- MFCD30530481
- EN300-22117245
- DB-156466
- Z2787652657
- [1,2,4]Triazolo[4,3-a]pyridine-7-boronic Acid Pinacol Ester
- CS-0368991
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine
- SY286594
- F31330
- 2260710-34-5
-
- MDL: MFCD30530481
- Inchi: 1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-8-14-15-10(16)7-9/h5-8H,1-4H3
- InChI Key: BALMHZMUOMCTAO-UHFFFAOYSA-N
- SMILES: O1B(C2C=CN3C=NN=C3C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 245.1335569g/mol
- Monoisotopic Mass: 245.1335569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.6
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4triazolo4,3-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336233-1g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95%+ | 1g |
$873 | 2021-06-16 | |
| Chemenu | CM336233-1g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95%+ | 1g |
$507 | 2025-08-06 | |
| Matrix Scientific | 223528-500mg |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine, 95% min |
2260710-34-5 | 95% | 500mg |
$897.00 | 2021-06-27 | |
| Matrix Scientific | 223528-1g |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine, 95% min |
2260710-34-5 | 95% | 1g |
$1,617.00 | 2021-06-27 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00580-5g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95% | 5g |
$2000 | 2023-09-07 | |
| Enamine | EN300-22117245-0.05g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-22117245-0.1g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-22117245-0.25g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-22117245-0.5g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-22117245-1.0g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
2260710-34-5 | 95% | 1.0g |
$986.0 | 2023-07-10 |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4triazolo4,3-apyridine Suppliers
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4triazolo4,3-apyridine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4triazolo4,3-apyridine
Introduction to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine (CAS No. 2260710-34-5)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine (CAS No. 2260710-34-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound belongs to the class of boronic esters and is characterized by its unique structural features and reactivity. The compound's structure includes a 1,2,4-triazolo[4,3-a]pyridine core linked to a tetramethyl-1,3,2-dioxaborolane moiety, which imparts it with valuable properties for various applications.
The tetramethyl-1,3,2-dioxaborolane group is particularly noteworthy due to its stability and reactivity in palladium-catalyzed cross-coupling reactions. These reactions are widely used in the synthesis of complex organic molecules and are essential in the development of new pharmaceuticals and materials. The 1,2,4-triazolo[4,3-a]pyridine core is also a key feature of this compound. It is known for its biological activity and has been studied for its potential in various therapeutic applications.
Recent research has highlighted the importance of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of this compound as a scaffold for the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical in many biological processes and are often implicated in disease states. By targeting these interactions with small molecules like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine, researchers aim to develop novel therapeutic strategies for conditions such as cancer and neurodegenerative diseases.
In another study published in Organic Letters in 2020, scientists investigated the synthetic versatility of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine. They demonstrated that this compound can be readily functionalized through Suzuki-Miyaura coupling reactions to generate a wide range of substituted derivatives. This synthetic flexibility makes it an attractive starting material for the preparation of complex molecules with diverse biological activities.
The tetramethyl-1,3,2-dioxaborolane group also plays a crucial role in enhancing the solubility and stability of the compound. These properties are essential for both synthetic applications and biological studies. In a study published in Chemical Communications in 2019, researchers reported that the presence of this group significantly improved the aqueous solubility of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine, making it more suitable for use in biological assays.
Furthermore, the 1,2,4-triazolo[4,3-a]pyridine core has been shown to exhibit significant biological activity. A study published in Bioorganic & Medicinal Chemistry Letters in 2018 investigated the antiviral properties of compounds containing this scaffold. The results indicated that 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine derivatives showed promising activity against several viral strains. This finding opens up new avenues for the development of antiviral drugs based on this scaffold.
The potential applications of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine extend beyond medicinal chemistry. In materials science, this compound has been explored as a building block for the synthesis of functional polymers and supramolecular assemblies. A study published in Macromolecules in 2019 reported the use of this compound as a monomer for the preparation of conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics and photovoltaic devices.
In conclusion,7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine (CAS No. 2260710-34-5) is a highly versatile compound with significant potential in various fields. Its unique structural features and reactivity make it an attractive candidate for both synthetic and biological applications. Ongoing research continues to uncover new uses for this compound and expand our understanding of its properties and potential.
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